BenchChemオンラインストアへようこそ!

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one

Medicinal chemistry Scaffold design Conformational restriction

This compound uniquely bridges chromen-4-one and 1,2,4-oxadiazole pharmacophores via a conformationally restricted azetidine carbonyl linker, enabling SAR exploration inaccessible with simpler alkyl/aryl ether linkers. Essential for β-glucuronidase inhibitor panels (IC₅₀ range 0.8–42.3 µM in related series), mGluR5 allosteric modulator screening, and kinase/S1P receptor ligand profiling. Drug-like profile (MW 311, XLogP3 1.4, TPSA 85.5 Ų) supports both biochemical and cell-based assays. Secure this research-grade compound (≥95% purity) to differentiate your screening cascade.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 1286710-18-6
Cat. No. B2764227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one
CAS1286710-18-6
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C16H13N3O4/c1-9-17-15(23-18-9)10-7-19(8-10)16(21)14-6-12(20)11-4-2-3-5-13(11)22-14/h2-6,10H,7-8H2,1H3
InChIKeyCDHNGPMWOYHGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1286710-18-6): Structural and Supplier Baseline for Procurement Evaluation


2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1286710-18-6, PubChem CID 49744918) is a heterocyclic small molecule (C₁₆H₁₃N₃O₄, MW 311.29 g/mol) that integrates a chromen-4-one (chromone) core, an azetidine spacer, and a 3-methyl-1,2,4-oxadiazol-5-yl substituent connected via a carbonyl bridge [1]. Its computed physicochemical profile includes a topological polar surface area of 85.5 Ų, XLogP3 of 1.4, zero hydrogen bond donors, and six hydrogen bond acceptors, positioning it within drug-like chemical space [1]. The compound is primarily available from chemical suppliers as a research-grade screening compound (typical purity ≥95%) and is not yet the subject of dedicated primary pharmacological studies [1].

Why In-Class Chromen-4-One–Oxadiazole Hybrids Cannot Substitute for 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1286710-18-6)


The chromen-4-one–1,2,4-oxadiazole chemotype encompasses structurally diverse analogs whose biological activity is exquisitely sensitive to linker identity and substitution pattern. Published structure–activity relationship (SAR) data on related chromen-4-one–oxadiazole series demonstrate that IC₅₀ values for β-glucuronidase inhibition span a >50-fold range (0.8–42.3 μM) solely from variations in peripheral substituents [1]. The target compound's azetidine carbonyl linker confers a unique combination of conformational rigidity and a discrete hydrogen-bond-accepting carbonyl, features that are absent in the simpler 2-(3-methyl-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one (CAS 1283109-44-3) and that cannot be replicated by flexible alkyl or aryl ether linkers. Furthermore, the subtle 'PAM-to-NAM switching' observed among close azetidinyl-oxadiazole analogs at mGluR5 indicates that even minor structural modifications within this scaffold can invert the functional pharmacology [2]. Therefore, generic substitution without preserving the precise azetidine–carbonyl–chromen-4-one connectivity carries a material risk of altered or abolished target engagement.

Quantitative Differentiation Evidence for 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1286710-18-6) Versus Closest Analogs


Azetidine Carbonyl Linker Confers Conformational Restriction and Hydrogen-Bonding Capacity Relative to Direct Oxadiazole–Chromenone Analog

The target compound incorporates an azetidine-1-carbonyl spacer between the chromen-4-one core and the 3-methyl-1,2,4-oxadiazol-5-yl group. In contrast, the closest direct analog, 2-(3-methyl-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one (CAS 1283109-44-3), attaches the oxadiazole directly to the chromenone at position 2 without any intervening linker . The azetidine ring provides two critical differentiators: (i) it introduces a non-planar, conformationally restricted four-membered ring that can orient the oxadiazole pharmacophore into geometries inaccessible to the planar, directly linked analog, and (ii) the carbonyl group contributes an additional hydrogen-bond-accepting atom (increasing HBA count from 5 to 6), potentially enhancing interactions with polar residues in target binding sites [1]. While head-to-head biological data for these two specific compounds are not available, the >50-fold activity range observed within a related chromen-4-one–oxadiazole series (IC₅₀ 0.8–42.3 μM) underscores that modest structural changes propagate into large potency differences [2].

Medicinal chemistry Scaffold design Conformational restriction

3-Methyl-1,2,4-oxadiazole Substituent Modulates Lipophilicity and Metabolic Profile Relative to Pyridyl- and Benzimidazole-Containing Azetidine-Chromenone Analogs

The 3-methyl substituent on the 1,2,4-oxadiazole ring of the target compound dictates a distinct lipophilicity profile compared to two structurally analogous azetidine-chromen-4-one compounds: 2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1251579-44-8, XLogP3 estimated at ~1.8–2.2) and 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one (XLogP3 estimated at ~1.8) . The target compound's XLogP3 of 1.4 is lower than both comparators, reflecting the smaller, less lipophilic methyl group versus pyridyl or benzimidazole substituents [1]. This difference is material because a meta-methyl substituent on the aryl oxadiazole moiety has been shown to be well tolerated for mGluR5 PAM activity, whereas certain para-substituted analogs exhibited functional switching from PAM to NAM [2]. Additionally, the absence of a basic nitrogen (pyridyl) or an additional heterocyclic NH (benzimidazole) reduces the potential for CYP-mediated metabolism at these peripheral positions.

Drug metabolism Lipophilicity Pharmacokinetics

Chromen-4-One–Oxadiazole Scaffold Class Exhibits Validated β-Glucuronidase Inhibitory Activity, Establishing a Baseline Pharmacological Rationale

Although the target compound itself has not been directly assayed in published studies, the broader chromen-4-one–1,2,4-oxadiazole chemotype has been rigorously characterized for β-glucuronidase inhibition. Taha et al. (2019) reported that all 19 chromen-4-one-substituted oxadiazole analogs exhibited β-glucuronidase inhibitory activity, with IC₅₀ values ranging from 0.8 ± 0.1 to 42.3 ± 0.8 μM when compared against the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 μM) [1]. Molecular docking confirmed that the chromen-4-one ring engages in critical π–anion interactions with the catalytic residue Glu 451, while the oxadiazole moiety participates in hydrogen-bonding and halogen-bonding interactions with active-site residues [1]. The target compound's azetidine carbonyl linker may provide additional polar contacts absent in the directly linked analogs, potentially enhancing binding complementarity. This class-level evidence supports the use of the target compound as a probe in β-glucuronidase inhibitor discovery programs.

β-Glucuronidase inhibition Enzyme assay SAR

1,2,4-Oxadiazole–Azetidine Motif Is Established in S1P Receptor and CB1 Receptor Patent Space, Supporting IP Differentiation Potential

The 1,2,4-oxadiazole–azetidine scaffold has been independently claimed in patent filings for two distinct therapeutic targets: (i) Allergan's US8859598B2 covers 1,2,4-oxadiazoles azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators [1]; and (ii) Merck's US20070123505A1 claims heterocycle-substituted 3-alkyl azetidine derivatives as cannabinoid-1 (CB1) receptor antagonists/inverse agonists [2]. The target compound—with its unique chromen-4-one carbonyl attachment—represents a structurally distinct sub-series not explicitly exemplified in either patent family, potentially offering freedom-to-operate advantages in screening campaigns. The chromen-4-one core further differentiates this compound from the simpler aryl-, pyridyl-, and pyrazinyl-substituted azetidine oxadiazoles that dominate the patent literature.

S1P receptor modulation Intellectual property Chemical matter novelty

Computed Drug-Likeness Profile (MW, TPSA, Rotatable Bonds, HBD/HBA) Positions the Compound Within Oral Bioavailability Space, Differentiating from Higher-MW Pyridyl and Benzimidazole Analogs

The target compound's computed molecular properties satisfy multiple criteria of the Lipinski Rule of Five and the Veber bioavailability rules: MW 311.29 g/mol (<500), XLogP3 1.4 (<5), HBD 0 (<5), HBA 6 (<10), TPSA 85.5 Ų (<140 Ų), and rotatable bond count of 2 (<10) [1]. When compared against the closest azetidine-chromenone analogs, the target compound has the lowest molecular weight and the lowest XLogP3: the pyridyl-oxadiazole analog (CAS 1251579-44-8) has MW 374.36 and estimated XLogP3 of ~1.8–2.2 , while the benzimidazole analog has MW ~358 and estimated XLogP3 ~1.8. Lower MW and lipophilicity are statistically associated with reduced attrition rates in drug development for toxicity and pharmacokinetic reasons [2].

Drug-likeness Physicochemical properties Lead selection

Azetidinyl Oxadiazole Scaffold Has Demonstrated Functional Selectivity at mGluR5, With Meta-Methyl Substitution Tolerated for PAM Activity

Robichaud et al. (2012) demonstrated that aryl azetidinyl oxadiazoles function as mGluR5 positive allosteric modulators (PAMs) and that meta-position substituents—including methyl, fluoro, and chloro—are well tolerated on the aryl oxadiazole moiety, whereas para substituents tend to yield inactive compounds or negative allosteric modulators (NAMs) [1]. Although the target compound replaces the aryl group of the published series with a chromen-4-one carbonyl, the conserved 3-methyl-1,2,4-oxadiazole substitution pattern occupies a position analogous to the meta-substituted aryl ring in the mGluR5 PAM pharmacophore. This supports the hypothesis that the target compound may retain allosteric modulator activity at related GPCR targets, and the 'PAM-to-NAM switching' phenomenon documented in this series underscores the exceptional sensitivity of functional outcome to precise substitution pattern—a property that cannot be assumed when substituting with analogs bearing different oxadiazole substituents.

mGluR5 Allosteric modulation CNS drug discovery

Recommended Research and Industrial Application Scenarios for 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 1286710-18-6)


β-Glucuronidase Inhibitor Screening and SAR Expansion

This compound is ideally positioned for inclusion in β-glucuronidase inhibitor screening panels. Its chromen-4-one–oxadiazole scaffold is validated by the Taha et al. (2019) study, where 19 structurally related analogs displayed IC₅₀ values between 0.8 and 42.3 μM against the enzyme [1]. The target compound's unique azetidine carbonyl linker enables exploration of linker-dependent SAR that is inaccessible with the previously published directly linked analogs. Assay conditions: use D-saccharic acid 1,4-lactone (IC₅₀ = 48.1 μM) as the positive control standard [1].

Allosteric GPCR Modulator Screening (mGluR5 and Related Family C Receptors)

The azetidinyl oxadiazole chemotype has demonstrated functional modulation of mGluR5, with meta-substituted analogs exhibiting PAM activity [1]. The target compound can serve as a probe to test whether replacement of the aryl ring with a chromen-4-one carbonyl system is tolerated in the allosteric binding pocket. Functional outcome should be assessed using calcium mobilization assays (FLIPR), with careful evaluation for PAM versus NAM behavior given the documented 'switch' phenomenon with close analogs [1].

Fragment-Based or Scaffold-Hopping Library Enrichment for Kinase and S1P Receptor Drug Discovery

The chromen-4-one core is a recognized pharmacophore in kinase inhibitor design, while the 1,2,4-oxadiazole–azetidine motif appears in S1P receptor modulator patents [1][2]. The target compound bridges these two pharmacologically relevant chemical spaces, making it a valuable entry for screening libraries aimed at identifying novel kinase or S1P receptor ligands. Its favorable drug-likeness profile (MW 311, XLogP3 1.4, TPSA 85.5 Ų) [3] supports its use in both biochemical and cell-based screening cascades.

Chemical Biology Tool for Profiling Oxadiazole-Dependent Protein Interactions

The 1,2,4-oxadiazole ring is a known bioisostere of amide and ester functionalities, capable of engaging in hydrogen-bonding and dipole–dipole interactions with protein targets [1]. The target compound's combination of an oxadiazole, a conformationally restricted azetidine, and a chromen-4-one fluorophore-like core makes it suitable for use as a chemical biology probe in affinity-based protein profiling or fluorescence-based binding assays, where the chromen-4-one moiety may provide intrinsic spectroscopic properties.

Quote Request

Request a Quote for 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.